molecular formula C8H9FN2O B2412114 5-fluoro-N,N-dimethylpyridine-3-carboxamide CAS No. 704-23-4

5-fluoro-N,N-dimethylpyridine-3-carboxamide

Cat. No.: B2412114
CAS No.: 704-23-4
M. Wt: 168.171
InChI Key: NUFLAVCKVQEWAD-UHFFFAOYSA-N
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Description

5-fluoro-N,N-dimethylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H10FN2O. It is a derivative of pyridinecarboxamide, where the pyridine ring is substituted with a fluorine atom at the 5-position and two methyl groups on the nitrogen atom.

Preparation Methods

The synthesis of 5-fluoro-N,N-dimethylpyridine-3-carboxamide typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

5-fluoro-N,N-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-fluoro-N,N-dimethylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 5-fluoro-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

5-fluoro-N,N-dimethylpyridine-3-carboxamide can be compared with other similar compounds, such as:

    5-Fluoronicotinamide: Similar in structure but lacks the N,N-dimethyl groups.

    3-Pyridinecarboxamide, 5-chloro-N,N-dimethyl-: Similar but with a chlorine atom instead of fluorine.

    3-Pyridinecarboxamide, N,N-dimethyl-: Lacks the fluorine substitution on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

5-fluoro-N,N-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-11(2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFLAVCKVQEWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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